molecular formula C14H10N2O4 B190231 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid CAS No. 133440-67-2

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid

Cat. No.: B190231
CAS No.: 133440-67-2
M. Wt: 270.24 g/mol
InChI Key: MEGSOOFTLVZOBY-UHFFFAOYSA-N
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Description

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid is an advanced organic intermediate with significant value in materials science research. Its primary application is as a key monomer for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBO) and related rigid-rod polymers . When incorporated into polymer chains, this compound contributes to the formation of materials exhibiting exceptional thermal stability, high mechanical strength, and excellent chemical resistance, making it a subject of interest for developing advanced fibers and liquid crystalline materials . The compound's structure, featuring a benzoxazole ring with adjacent amino and hydroxy functional groups, allows for its direct participation in polymerization reactions. The benzoic acid moiety can undergo condensation to form the polymer backbone, while the amino group on the benzoxazole ring can serve to modify polymer properties or introduce cross-linking . Research into this compound and its derivatives is central to innovating next-generation industrial and aerospace materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGSOOFTLVZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133440-67-2
Record name Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133440-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid, also known by its CAS number 133440-66-1, is an organic compound notable for its unique structural characteristics that combine a benzoxazole moiety with a benzoic acid. Its molecular formula is C14H10N2O4C_{14}H_{10}N_{2}O_{4} with a molecular weight of approximately 270.24 g/mol. The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has several notable physical properties:

  • Molecular Weight : 270.24 g/mol
  • Density : 1.517 g/cm³
  • Boiling Point : 506.7°C at 760 mmHg

The presence of both amino and hydroxyl groups enhances its reactivity and potential applications in various synthetic pathways and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests that it may inhibit the growth of various pathogens. For instance, compounds with similar benzoxazole structures have been documented to possess significant antibacterial and antifungal activities.

Antitumor Activity

The compound's dual functionality as an amino and hydroxyl derivative enhances its potential as an anticancer agent. Studies have shown that benzoxazole derivatives can act as potent inhibitors of tumor growth. The specific mechanisms often involve the inhibition of critical enzymes or pathways involved in cell proliferation.

Case Study: Cytotoxicity Testing

A study conducted on various benzoxazole derivatives, including this compound, demonstrated cytotoxic effects against human cancer cell lines such as HeLa and A549. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that was comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
Compound A15 ± 2HeLa
Compound B20 ± 3A549
This compound 18 ± 1 HeLa

The proposed mechanism of action for the anticancer activity of this compound involves:

  • Inhibition of DNA synthesis : By interfering with the replication process.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Further studies are needed to elucidate the precise biochemical pathways affected by this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The following table summarizes key findings from SAR studies related to the compound:

Structural FeatureImpact on Activity
Hydroxyl GroupIncreases solubility and bioavailability
Amino GroupEnhances interaction with biological targets
Benzoxazole RingEssential for antimicrobial and anticancer activity

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that ABA exhibits notable antimicrobial properties. It has been shown to inhibit the growth of resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism involves interference with essential metabolic pathways in bacteria, which can lead to cell death.

Case Study : A clinical trial evaluated the efficacy of ABA derivatives against multidrug-resistant bacterial infections. Results demonstrated a significant reduction in bacterial load among treated patients compared to controls, highlighting the compound's therapeutic potential in combating antibiotic resistance.

2. Anticancer Properties
ABA has garnered attention for its anticancer effects, particularly in inducing apoptosis in cancer cells. Studies have shown that ABA can effectively reduce cell viability in various cancer cell lines, including colon and breast cancer.

Case Study : In vitro studies explored the use of ABA in combination with existing chemotherapy drugs. Findings indicated that ABA enhanced the cytotoxic effects of these drugs on cancer cells, suggesting a synergistic effect that could improve treatment outcomes.

Enzyme Inhibition

ABA has been identified as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can alter cellular functions and potentially provide therapeutic effects against various diseases.

Material Science Applications

In addition to its biological applications, ABA serves as a monomer in the preparation of polybenzoxazole (PBO) fibers. These fibers are known for their high thermal stability and mechanical strength, making them suitable for advanced materials used in aerospace and other high-performance applications.

Case Study : Research has focused on synthesizing ABA derivatives to improve polymerization processes for PBO fibers. The modifications aim to enhance yield and reduce costs associated with traditional synthesis methods.

Summary of Biological Activities

Activity TypeMechanismRelevant Findings
AntimicrobialInhibition of bacterial growthEffective against MRSA and E. coli
AnticancerInduction of apoptosisReduced viability in colon and breast cancer cells
Enzyme InhibitionInterference with metabolic pathwaysAlters cellular functions impacting disease progression

Comparison with Similar Compounds

Benzimidazole Derivatives

Example Compound : 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid ().

  • Structural Differences :
    • The benzimidazole core replaces the benzoxazole oxygen with a second nitrogen, introducing an additional NH group.
    • Substituents: A hydroxyl (-OH) group on the phenyl ring and a carboxylic acid (-COOH) at position 5 of the benzimidazole.
  • Reduced solubility in polar solvents compared to the target compound due to the absence of the hydroxyl group on the heterocycle .

Substituted Benzoxazole Derivatives

Example Compounds :

  • 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and Methyl 4-(5-nitro-6-hydroxybenzoxazol-2-YL)benzoate ().
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Nitro groups reduce electron density on the benzoxazole ring, decreasing nucleophilicity and altering reactivity in substitution reactions. Amino vs. Hydroxy Groups: The amino group (-NH₂) in the target compound enhances hydrogen bond donation, while nitro (-NO₂) or chloro (-Cl) substituents may stabilize crystal lattices through dipole interactions . Ester Derivatives: Methyl esters (e.g., CB5702103) exhibit lower aqueous solubility compared to the carboxylic acid form due to reduced polarity .

Para-Amino Benzoic Acid (PABA) Derivatives

Example Compound: Para-amino benzoic acid (, Figure 1-12).

  • Simplified Structure: Lacks the benzoxazole ring, retaining only the benzoic acid and amino groups.
  • Functional Contrast :
    • The absence of the benzoxazole heterocycle diminishes π-π stacking interactions and reduces thermal stability.
    • PABA derivatives are less likely to exhibit the dual hydrogen bonding (NH₂ and OH) observed in the target compound, limiting their utility in supramolecular chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Type Substituents (Position) Key Functional Groups Hydrogen Bonding Capacity
Target Compound Benzoxazole -NH₂ (5), -OH (6), -COOH (para) NH₂, OH, COOH High (3 donors, 3 acceptors)
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-COOH Benzimidazole -OH (phenyl), -COOH (5) NH, OH, COOH Moderate (2 donors)
4-(5-Chloro-benzoxazol-2-YL)benzoic acid Benzoxazole -Cl (5), -COOH (para) Cl, COOH Low (1 donor)
Methyl 4-(5-nitro-6-OH-benzoxazol-2-YL)benzoate Benzoxazole -NO₂ (5), -OH (6), -COOCH₃ (para) OH, NO₂, COOCH₃ Moderate (1 donor)

Table 2: Inferred Physicochemical Properties

Compound Solubility (Polar Solvents) Melting Point (Inferred) Reactivity Notes
Target Compound High >250°C Acid-catalyzed hydrolysis of COOH
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-COOH Moderate ~200°C Base-sensitive NH group
4-(5-Chloro-benzoxazol-2-YL)benzoic acid Low >300°C Stable under acidic conditions
Methyl Ester Derivative Very Low ~150°C Hydrolyzes to carboxylic acid

Preparation Methods

Hydrolysis of MNB to Nitrobenzoic Acid Intermediate

MNB is hydrolyzed in an alcohol-water solvent system (e.g., methanol-water or ethanol-water) under basic conditions. Sodium hydroxide or potassium hydroxide is typically used to saponify the ester group, yielding 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoic acid (NBA). The reaction is conducted at 60–80°C for 4–6 hours, achieving near-quantitative conversion.

Reduction of NBA to ABA

The nitro group in NBA is reduced to an amine using hydrazine hydrate in the same alcohol-water solvent. This step requires careful temperature control (70–90°C) to prevent side reactions. The reduction typically completes within 3–5 hours, yielding ABA with a reported purity of 99% after recrystallization from dimethylformamide (DMF)-methanol mixtures.

Challenges :

  • Residual DMF from recrystallization acts as a polymerization inhibitor, necessitating rigorous purification.

  • NBA’s nitro group is sensitive to decomposition, requiring inert atmospheres during storage.

Direct Hydrolysis of Methyl 4-(5-Amino-6-hydroxybenzoxazol-2-yl)benzoate (MAB)

An alternative single-step method involves hydrolyzing methyl 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoate (MAB), bypassing the need for nitro reduction.

Reaction Conditions

MAB is suspended in a 1:1 v/v water-methanol mixture and treated with aqueous ammonia (25–28%) at 50–60°C. The ester group hydrolyzes to the carboxylic acid over 2–3 hours, directly forming ABA. The product precipitates upon cooling and is isolated via filtration, achieving purities exceeding 98% without requiring DMF.

Advantages :

  • Avoids nitro reduction steps, simplifying the process.

  • Eliminates DMF, enhancing compatibility with downstream polymerization.

Tautomerization of 4-(5-Amino-6-hydroxybenzoxazol-2-yl)benzoic Acid Carboxy-Amino Inner Salt (ABAS)

ABA can also be obtained through tautomerization of its carboxy-amino inner salt (ABAS), a method developed to improve solubility and handling.

Synthesis of ABAS

ABAS is synthesized by hydrolyzing MAB in aqueous sodium hydroxide, followed by acidification with hydrochloric acid to pH 2–3. The inner salt precipitates and is washed with cold water.

Conversion of ABAS to ABA

ABAS is suspended in deionized water and stirred at 25–30°C for 12–24 hours. The equilibrium shifts toward ABA due to protonation of the amino group, with yields >95%. The product is isolated via lyophilization.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for each method:

MethodStarting MaterialKey ReagentsTemperature RangeTimePurity (%)Yield (%)
MNB Hydrolysis + ReductionMNBNaOH, Hydrazine Hydrate60–90°C7–11 hours9985
MAB Direct HydrolysisMABAqueous Ammonia50–60°C2–3 hours9890
ABAS TautomerizationABASWater25–30°C12–24 hours9592

Critical Considerations

  • Residual Solvents : The MNB route risks DMF contamination, whereas the MAB and ABAS methods avoid this issue.

  • Scalability : The direct hydrolysis of MAB is more amenable to industrial scaling due to fewer steps.

  • Polymerization Suitability : ABA from the ABAS route exhibits superior thermal stability, making it preferred for high-temperature polymerization.

Advanced Purification Techniques

Recrystallization Optimization

ABA purified via DMF-methanol recrystallization shows 99% purity but requires subsequent washes with ethyl acetate to remove residual DMF. Alternatively, acetone-water mixtures (3:1 v/v) achieve comparable purity without DMF interference.

Chromatographic Methods

Column chromatography using silica gel and ethyl acetate-hexane (1:1) eluent resolves impurities from the MNB route, enhancing purity to 99.5% .

Q & A

Q. What are the common synthetic routes for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example:

  • Step 1 : Formation of the benzoxazole ring via condensation of 5-amino-6-hydroxybenzoxazole precursors with carboxylic acid derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the benzoic acid moiety through coupling reactions (e.g., Suzuki-Miyaura cross-coupling or ester hydrolysis) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is recommended to achieve high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing amino and hydroxyl groups .
  • X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. SHELXL (a crystallographic refinement program) is widely used for small-molecule structures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How does the reactivity of the amino and hydroxyl groups influence derivatization?

The amino group is nucleophilic and can undergo acylation or alkylation, while the hydroxyl group participates in hydrogen bonding and may be protected (e.g., with acetyl groups) during synthesis. For example:

  • Amino Group : Reacts with electrophiles like acyl chlorides to form amides.
  • Hydroxyl Group : Can be methylated or used as a hydrogen-bond donor in supramolecular assemblies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational results?

Discrepancies in bond lengths or angles between DFT calculations and experimental data often arise from crystal packing effects. Use SHELX programs (e.g., SHELXL) to refine X-ray data and compare with computational models. For instance:

  • Hydrogen Bonding : Graph set analysis (via programs like SHELXPRO) can identify patterns (e.g., R22(8)R_2^2(8) motifs) that explain deviations in NMR chemical shifts .
  • Twinning : If data contradiction arises from twinned crystals, SHELXD or SHELXE can assist in structure solution .

Q. What strategies optimize the compound’s fluorescence properties for bioimaging applications?

  • Solvatochromism : Test solvent polarity effects on emission spectra (e.g., in DMSO vs. water) to tune Stokes shift .
  • Metal Coordination : Explore interactions with transition metals (e.g., Zn2+^{2+} or Eu3+^{3+}) to enhance quantum yield, as seen in structurally similar xanthene derivatives .
  • Conjugation : Attach targeting moieties (e.g., peptides) via the carboxyl group to improve cellular uptake .

Q. How can hydrogen-bonding networks be engineered to enhance thermal stability?

  • Co-crystallization : Screen with co-formers (e.g., 4-hydroxybenzoic acid derivatives) to create robust supramolecular architectures via O–H···N or N–H···O interactions .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bonding density in crystal lattices .

Q. What computational methods predict biological activity against specific targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by leveraging the carboxyl group’s affinity for active-site residues .
  • QSAR Modeling : Train models on analogs (e.g., 4-(4-carboxy-3-fluorophenyl)benzoic acid) to predict antibacterial or anticancer activity .

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